4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-4-pyridin-2-ylpyrazol-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,15-6-2-1-3-7-15)22-14-16(17-8-4-5-9-19-17)18(20-22)21-10-12-25-13-11-21/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZDXZWTASMABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored to prepare 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine. Typically, the synthesis involves the construction of the pyrazole ring followed by the addition of the phenylsulfonyl group and the pyridinyl group. Reaction conditions usually include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or bases like sodium hydride.
Industrial Production Methods
Industrial production methods of this compound are not extensively documented in the public domain. large-scale production would likely employ continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity while maintaining cost efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is capable of undergoing various chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the pyrazole and phenylsulfonyl groups.
Reduction: : Reduction reactions can occur, particularly affecting the nitro groups if present or reducing the pyridine ring using reagents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring, using reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Major products formed from these reactions depend on the reaction type:
Oxidation: : Oxidized derivatives of the pyrazole or phenylsulfonyl groups.
Reduction: : Reduced forms of pyridine rings or other reducible groups.
Substitution: : Various substituted derivatives at the pyridine ring or other sites on the molecule.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is used as a versatile intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology
Medicine
Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrial applications include its use as an additive in polymer synthesis and as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine involves interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets by binding to active sites or altering their conformation, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
B. CAS 2319875-39-1 (4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine)
- Structure : 4-Methylphenyl at pyrazole position 4, phenyl at position 1.
- Key Differences: Substitution pattern (methylphenyl vs.
- Activity : Undisclosed, but methyl groups often improve metabolic stability .
2.2. Pyrazole Derivatives with Sulfonyl or Urea Groups
A. Compound 3c (1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea)
- Structure : Urea linker, 4-chlorophenyl at pyrazole position 1.
- Activity : Potent anti-inflammatory agent with TNF-α and p38αMAPK inhibition. The urea moiety facilitates hydrogen bonding, while the chlorophenyl group enhances target affinity.
- Comparison : The target compound’s sulfonyl group may offer stronger electron-withdrawing effects than urea, influencing binding kinetics .
B. [18F]JNJ-42259152
- Structure : Fluorine-18 labeled pyrazole with 2-pyridinyl and trifluoromethoxyethyl groups.
- Activity: Radioligand with slightly lower potency than quinolinyl analogues. Highlights the importance of heterocycle choice (pyridinyl vs. quinolinyl) in target engagement .
2.3. Sulfonyl-Containing Morpholine Derivatives
A. 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine
- Structure : Bromomethylphenylsulfonyl group linked to morpholine.
- Key Differences : The bromomethyl group enables further derivatization, but its reactivity may limit stability compared to the target compound’s stable phenylsulfonyl group .
Pharmacological and Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Research Findings
- Substituent Position Matters: Pyrazole substitution at position 4 with 2-pyridinyl (target compound) versus position 5 with phenoxyphenyl (KRM) alters binding pocket interactions .
- Sulfonyl vs. Urea : Sulfonyl groups (target compound) may enhance target affinity through hydrophobic interactions, while urea (Compound 3c) relies on hydrogen bonding .
- Heterocycle Impact: Replacing quinolinyl with 2-pyridinyl ([18F]JNJ-42259152) reduces potency but improves solubility, suggesting a trade-off in drug design .
Biological Activity
The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine (CAS Number: 303995-21-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.43 g/mol. The compound features a morpholine ring, a phenylsulfonyl group, and a pyridinyl-substituted pyrazole moiety, contributing to its diverse biological activities.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of related compounds in the pyrazole class. For example, derivatives structurally similar to this compound were evaluated for their efficacy against various RNA and DNA viruses. The results indicated that several derivatives exhibited significant antiviral activity against viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) without displaying cytotoxic effects on cell lines used in assays .
Table 1: Antiviral Activity of Pyrazole Derivatives
| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| 7a | YFV | 5.0 | No |
| 8a | RSV | 3.5 | No |
| 1a | DENV-2 | 10.0 | No |
Anticancer Activity
In addition to antiviral properties, compounds with similar structures have shown promising anticancer activities. For instance, one study highlighted the efficacy of pyrazoline analogs in inhibiting interactions between ELF3 and MED23, which are critical in HER2-overexpressing cancers. The compound YK-1, a pyrazoline derivative, exhibited significant in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells .
Table 2: Anticancer Efficacy of Pyrazoline Analog YK-1
| Test Condition | Result |
|---|---|
| Cell Line | NCI-N87 (HER2-positive) |
| Inhibition (% at 10 µM) | Nearly 100% |
| Mechanism | ELF3-MED23 PPI disruption |
Mechanistic Insights
The biological mechanisms underlying the activity of pyrazole derivatives often involve interactions with specific protein targets. For example, docking studies have suggested that these compounds may inhibit key signaling pathways associated with cancer progression and viral replication .
Study on Antiviral Efficacy
In a comprehensive study involving several pyrazole derivatives, researchers synthesized and tested various compounds against a panel of viruses. The study found that certain derivatives not only inhibited viral replication but also demonstrated selectivity over non-target cells, highlighting their therapeutic potential .
Study on Anticancer Properties
Another pivotal study focused on the interaction between pyrazoline derivatives and HER2 signaling pathways. The findings indicated that specific compounds could significantly downregulate HER2 expression and its downstream signaling molecules such as pAKT and pMAPK, leading to reduced tumor growth in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
